molecular formula C12H10BrNO3S B8311932 4-Bromo-2-formyl-n-p-tosylpyrrole

4-Bromo-2-formyl-n-p-tosylpyrrole

Cat. No. B8311932
M. Wt: 328.18 g/mol
InChI Key: LXDGVUNHWAPAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-formyl-n-p-tosylpyrrole is a useful research compound. Its molecular formula is C12H10BrNO3S and its molecular weight is 328.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-formyl-n-p-tosylpyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-formyl-n-p-tosylpyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-formyl-n-p-tosylpyrrole

Molecular Formula

C12H10BrNO3S

Molecular Weight

328.18 g/mol

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10BrNO3S/c1-9-2-4-12(5-3-9)18(16,17)14-7-10(13)6-11(14)8-15/h2-8H,1H3

InChI Key

LXDGVUNHWAPAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following a reported procedure (Tietze, L. F. et al., Synthesis 1996, 851-857), a stirred suspension of NaH (865 mg, 36.0 mmol) in THF (200 mL) was treated with 17 (5.22 g, 30.0 mmol) at room temperature. When the evolution of gas had ceased, the mixture was stirred for 1 h before treating with p-toluenesulfonyl chloride (6.30 g, 33.0 mmol). After 16 h, the conversion was complete as monitored by TLC. The reaction mixture was quenched by adding aqueous NH4Cl. Ethyl acetate was added and the organic layer was separated. The organic layer was washed with water, brine and dried (Na2SO4). Concentration followed by crystallization (ethyl acetate/hexanes) afforded pale yellow crystals (6.75 g, 68%): mp 83-85° C.; 1H NMR δ 2.43 (s, 3H), 7.09 (d, J=2.0 Hz, 1H), 7.35 (d, J=8.3 Hz, 2H), 7.57 (d, J=2.0 Hz, 1H), 7.81 (d, J=8.3 Hz, 2H), 9.94 (s, 1H); 13C NMR δ 22.0, 101.8, 125.4, 127.8, 127.9, 130.6, 133.5, 134.7, 146.7, 178.5. Anal. Calcd or C12H10BrNO3S: C, 43.92; H, 3.07; N, 4.27; S, 9.77. Found: C, 43.92; H, 3.02; N, 4.26; S, 9.84.
Name
Quantity
865 mg
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
Reaction Step One
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Quantity
5.22 g
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reactant
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Quantity
6.3 g
Type
reactant
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

4-Bromopyrrole-2-carboxaldehyde was prepared by the method of Sonnet, P. E., J. Org. Chem. (1971), Vol. 36, p. 1005. A solution of 4-bromopyrrole-2-carboxaldehyde (2.61 g) and tetrahydrofuran (100 mL) was cooled to 0° C. LDA (7.5 mL of a 2 N solution in THF) was added dropwise and the mixture was stirred at 0° C. for 1 hour. Tosyl chloride (2.88 g) was then added. The resulting reaction mixture was allowed to warm to ambient temperature overnight. The reaction mixture was diluted with ethyl acetate (100 mL), washed with water (100 mL) and brine (100 mL), dried (Na2SO4) and concentrated. The dark colored solid was chromatographed on SiO2 with 4:1 hexane/ethyl acetate to afford N-tosyl-4-bromo-2-pyrrolecarboxaldehyde (3.8 g).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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0 (± 1) mol
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solution
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2.88 g
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